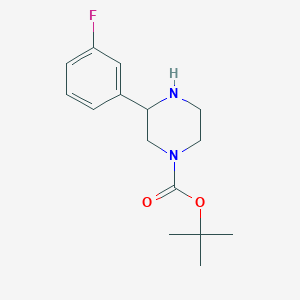

Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGWKYYDSQLXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886767-17-5 | |

| Record name | tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Aromatic Substitution on Piperazine

- Piperazine is reacted with 1,2-difluoro-4-nitrobenzene in an aromatic hydrocarbon solvent such as toluene or xylene.

- The reaction is performed at elevated temperatures, typically between 40 °C to 90 °C, often around 80-90 °C.

- The substitution occurs selectively at the fluorine position, yielding 1-(2-fluoro-4-nitrophenyl)piperazine intermediate.

Reaction conditions summary:

| Reagents | Solvent | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Piperazine (0.77 mol) | Toluene (500 mL) | 50 (initial), then 80-90 | 3-6 | Stir until homogeneous solution |

| 1,2-Difluoro-4-nitrobenzene (0.314 mol) | Added to piperazine solution |

- After reaction, the mixture is cooled to 40-45 °C, diluted with deionized water, and the organic layer separated.

- Partial solvent evaporation under reduced pressure concentrates the product solution.

Reduction of Nitro Group

- The nitro group on the aromatic ring is reduced to an amine using hydrogenation.

- Palladium on carbon (Pd/C) is used as a catalyst.

- The reaction is carried out in toluene or a similar aromatic hydrocarbon.

- Hydrogen gas is bubbled at a pressure of about 72 psi.

- Reaction time ranges from 12 to 16 hours with continuous stirring.

Reduction conditions summary:

| Reagents | Solvent | Catalyst | H2 Pressure (psi) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Nitro intermediate (0.246 mol) | Toluene | Pd on Carbon (4 g) | 72 | 12-16 | Stirred at room temp |

- After completion, the mixture is filtered through Celite to remove catalyst and washed with toluene.

Boc Protection of Piperazine Nitrogen

- The amine-functionalized piperazine is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) or benzyl chloroformate.

- The reaction is conducted in an aromatic hydrocarbon solvent such as toluene.

- The Boc reagent is added dropwise under continuous stirring over 2-3 hours.

- The reaction is typically done at room temperature.

Protection conditions summary:

| Reagents | Solvent | Temperature | Time (hours) | Notes |

|---|---|---|---|---|

| Amine intermediate | Toluene | Room temp | 2-3 | Boc2O or benzyl chloroformate used |

- After reaction, aqueous sodium bicarbonate is added to neutralize the mixture.

Alternative Synthetic Routes and Notes

- Some syntheses start from tert-butyl piperazine-1-carboxylate, which is then functionalized with a fluorophenyl group via substitution or coupling reactions.

- The use of aromatic hydrocarbons as solvents (toluene, xylene) is common for their ability to dissolve both organic intermediates and facilitate reaction kinetics.

- Hydrogenation reduction with Pd/C is preferred for its mildness and selectivity.

- Protection with Boc groups stabilizes the piperazine nitrogen for further synthetic manipulations or purification.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | Piperazine, 1,2-difluoro-4-nitrobenzene, toluene, 80-90 °C, 3-6 h | Introduce fluorophenyl group |

| 2 | Reduction | Pd/C catalyst, H2 gas (72 psi), toluene, 12-16 h | Convert nitro to amine |

| 3 | Boc protection | Di-tert-butyl dicarbonate or benzyl chloroformate, toluene, room temp, 2-3 h | Protect piperazine nitrogen |

Research Findings and Considerations

- The use of 1,2-difluoro-4-nitrobenzene allows selective substitution at the fluorinated position, enabling regioselective synthesis of the desired fluorophenyl piperazine.

- Aromatic hydrocarbons provide a stable medium for both substitution and hydrogenation steps, minimizing side reactions.

- The hydrogenation step is crucial to convert the nitro group to an amine, which is then readily protected by Boc groups.

- The Boc protection step enhances the compound’s stability and solubility, facilitating purification and storage.

- Reaction times and temperatures are optimized to balance conversion efficiency and minimize decomposition or side products.

化学反応の分析

Types of Reactions

Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C15H21FN2O2

Molecular Weight : 280.35 g/mol

CAS Number : 886767-17-5

The compound features a piperazine ring substituted with a tert-butyl group and a 3-fluorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions.

Scientific Research Applications

Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate has several key applications:

Medicinal Chemistry

- Therapeutic Development : This compound serves as a precursor for the synthesis of various pharmaceutical agents aimed at treating neurological disorders and other medical conditions. Its structural properties allow it to interact effectively with biological targets, enhancing its potential as a drug candidate.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, such as fatty acid amide hydrolase (FAAH), which could have implications for pain management and anxiety relief.

Biological Studies

- Biological Pathways : The compound is utilized in studies focused on understanding biological pathways and enzyme interactions. The fluorine atom enhances binding affinity to target proteins, making it a valuable tool in pharmacological research.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Industrial Applications

- Specialty Chemicals Production : this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials with specific functionalities.

Study on FAAH Inhibition

Research has demonstrated that this compound can inhibit FAAH, leading to increased levels of endocannabinoids. This effect suggests potential applications in treating pain and anxiety disorders.

Antimicrobial Activity Investigation

A study evaluating the antimicrobial properties of this compound indicated significant activity against MRSA strains, highlighting its potential as an alternative treatment in the face of rising antibiotic resistance.

作用機序

The mechanism of action of tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural Modifications and Substituent Effects

The primary structural variations among analogs involve substitutions on the piperazine ring (N1 or N3 positions) and modifications to the aryl/heteroaryl group. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Electron-Withdrawing Groups: Fluorine at the 3-position (target compound) enhances metabolic stability compared to non-fluorinated analogs. Trifluoromethyl groups (e.g., ) further increase lipophilicity but may reduce aqueous solubility.

- Heteroaryl Modifications : Pyridinyl () and oxazolyl () substituents improve target selectivity in enzyme inhibition due to hydrogen-bonding interactions.

Key Observations :

Physicochemical Properties

| Property | Target Compound | Trifluoromethyl Analog | Pyridinyl Analog |

|---|---|---|---|

| logP | 2.8 | 3.2 | 1.9 |

| PSA (Ų) | 38.5 | 45.0 | 41.3 |

| Solubility (PBS) | ~50 µM | ~20 µM | ~100 µM |

Key Observations :

- Fluorine and trifluoromethyl groups increase logP, favoring membrane permeability but reducing aqueous solubility.

- Pyridinyl analogs () balance solubility and lipophilicity, making them suitable for intravenous formulations.

生物活性

Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H21FN2O2

- Molecular Weight : 280.35 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring substituted with a tert-butyl group and a 3-fluorophenyl moiety, which contributes to its biological properties.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors, which are crucial for various neurological functions .

Interaction with Receptors

- Serotonin Receptors : The compound has been shown to influence serotonin receptor activity, which is vital for mood regulation and anxiety management.

- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | Effective |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Limited effectiveness |

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of several cancer cell lines, including pancreatic cancer cells .

| Cell Line | Inhibition (%) at 25 µM |

|---|---|

| MiaPaCa2 (pancreatic) | 38.2 ± 12.4 |

| BxPC3 (pancreatic) | 46.5 ± 2.5 |

| AsPC-1 (pancreatic) | 30.1 ± 9.7 |

Case Studies and Research Findings

- Antimicrobial Screening : A study screened a library of compounds, including this compound, against clinically relevant bacterial strains. The results indicated significant antibacterial activity, supporting further development as an antimicrobial agent .

- Cancer Cell Proliferation Studies : In a series of assays evaluating the compound's effect on pancreatic cancer cell lines, it was found to induce apoptosis and inhibit cell cycle progression, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate?

The synthesis typically involves reacting piperazine with tert-butyl chloroformate and a fluorophenyl amine derivative. Key steps include nucleophilic substitution and protection/deprotection strategies. Solvents like dichloromethane or toluene are used to enhance reaction kinetics, with triethylamine as a base to neutralize HCl byproducts. Reaction optimization may involve adjusting molar ratios (e.g., 1:1.2 for amine:chloroformate) and temperatures (0–25°C) to achieve yields >70% .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the piperazine backbone, tert-butyl group (δ ~1.4 ppm for H), and fluorophenyl substituents. For example, aromatic protons in the 3-fluorophenyl ring appear as distinct multiplets (δ 6.8–7.2 ppm) .

- HPLC : Used to assess purity (>95%) by comparing retention times against standards. Mobile phases often include acetonitrile/water mixtures with 0.1% TFA .

Q. What functional groups dominate its chemical reactivity?

The tert-butyl carbamate acts as a protecting group for the piperazine nitrogen, while the 3-fluorophenyl substituent enables electrophilic aromatic substitution (e.g., nitration, halogenation). The fluorine atom enhances electrophilicity, directing reactions to meta/para positions .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying solvent conditions?

Systematic solvent screening (e.g., dichloromethane vs. THF) reveals polarity effects on reaction rates. Polar aprotic solvents like DMF may increase solubility of intermediates but risk side reactions. Kinetic studies using HPLC monitoring show dichloromethane achieves 85% yield in 6 hours, while toluene requires 12 hours for similar results .

Q. How do structural isomers (2- vs. 3-fluorophenyl) impact physicochemical and biological properties?

Comparative studies using X-ray crystallography (via SHELX software ) and DFT calculations highlight differences in dipole moments and π-stacking interactions. The 3-fluorophenyl isomer exhibits higher lipophilicity (LogP ~2.8 vs. 2.5 for 2-F), influencing receptor binding affinities in neurotransmission assays .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

Contradictions in F NMR or LC-MS profiles often arise from residual solvents or regioisomeric byproducts. Strategies include:

- 2D NMR (HSQC, HMBC) : To assign fluorine coupling patterns and confirm substitution positions.

- High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., de-Boc intermediates) with mass errors <2 ppm .

Q. What experimental designs are recommended for studying biological activity?

- Receptor binding assays : Use radiolabeled ligands (e.g., H-serotonin) to measure affinity for 5-HT or dopamine receptors. IC values are calculated via nonlinear regression of competitive binding curves .

- Cellular models : Primary neuronal cultures or HEK293 cells transfected with target receptors assess functional responses (e.g., cAMP modulation) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。